molecular formula C9H12BrNO B145034 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine CAS No. 137469-70-6

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine

Cat. No. B145034
M. Wt: 230.1 g/mol
InChI Key: ULRBLFXZOFZHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as nucleophilic substitution and cycloaddition. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions starting with the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps to achieve the desired product . Similarly, the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one involves a nucleophilic substitution to introduce an azide group, followed by a cycloaddition reaction . These methods could potentially be adapted for the synthesis of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine has been characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined by X-ray crystallography . These techniques could be employed to analyze the molecular structure of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine once synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that bromine and methoxy groups are amenable to various chemical transformations. The presence of a bromine atom, for example, allows for nucleophilic substitution reactions, which are a key step in the synthesis of the compounds described in the papers . The methoxy group can be introduced through regioselective methoxylation . These reactions are relevant to the potential chemical behavior of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine are not directly reported, the properties of similar compounds can provide some insights. For example, the crystal structure of a related compound provides information on the molecular geometry and packing in the solid state . The use of spectroscopic techniques can also reveal information about the electronic structure and functional groups present in the molecule . These properties are important for understanding the reactivity and potential applications of the compound.

Scientific Research Applications

  • Unsaturated Adamantane Derivatives

    • Application : These compounds are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Methods : The synthesis of unsaturated adamantane derivatives involves various methods, including the development of novel methods for their preparation, and the polymerization reactions .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization .
  • 5-Bromo-2-methoxyphenyl benzenesulfonate

    • Application : This compound is used in protein labeling for detection and purification purposes.
    • Methods : It can be used to modify proteins with a sulfonic acid group, which can be easily detected and purified using chromatography techniques.
    • Results : The modification of proteins with this compound allows for their easy detection and purification.

Safety And Hazards

The safety information for “1-(5-Bromo-2-methoxyphenyl)ethanone” indicates that it is a highly flammable liquid and vapor. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBLFXZOFZHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354522
Record name 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine

CAS RN

137469-70-6
Record name 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.